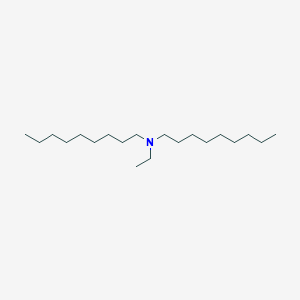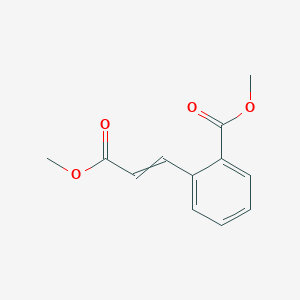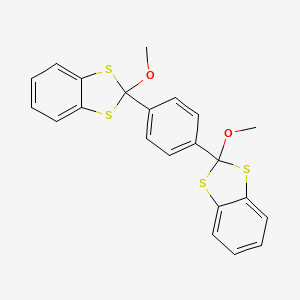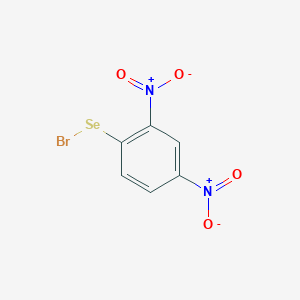![molecular formula C21H22N6O4 B14496101 4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid CAS No. 63557-08-4](/img/structure/B14496101.png)
4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with carboxyanilino and diethylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid typically involves multiple steps. One common method includes the reaction of 4-carboxyaniline with 2,4,6-trichloro-1,3,5-triazine in the presence of a base such as sodium hydroxide. This reaction forms an intermediate product, which is then reacted with diethylamine to yield the final compound. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and the carboxyanilino group play crucial roles in these interactions, allowing the compound to exert its effects through various biochemical pathways.
類似化合物との比較
Similar Compounds
- 4-[[4-(4-Carboxyanilino)-6-(methylamino)-1,3,5-triazin-2-yl]amino]benzoic acid
- 4-[[4-(4-Carboxyanilino)-6-(ethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid
- 4-[[4-(4-Carboxyanilino)-6-(propylamino)-1,3,5-triazin-2-yl]amino]benzoic acid
Uniqueness
4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid is unique due to its specific substitution pattern on the triazine ring. The presence of both carboxyanilino and diethylamino groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
63557-08-4 |
|---|---|
分子式 |
C21H22N6O4 |
分子量 |
422.4 g/mol |
IUPAC名 |
4-[[4-(4-carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C21H22N6O4/c1-3-27(4-2)21-25-19(22-15-9-5-13(6-10-15)17(28)29)24-20(26-21)23-16-11-7-14(8-12-16)18(30)31/h5-12H,3-4H2,1-2H3,(H,28,29)(H,30,31)(H2,22,23,24,25,26) |
InChIキー |
VRDCRJDCTHRDCI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=CC=C(C=C2)C(=O)O)NC3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


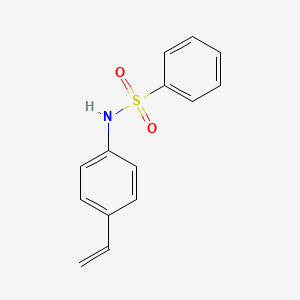
![1,1'-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene]](/img/structure/B14496039.png)

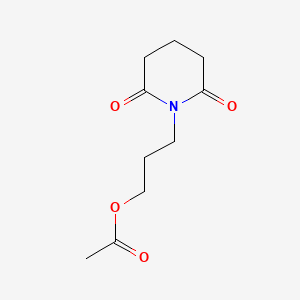
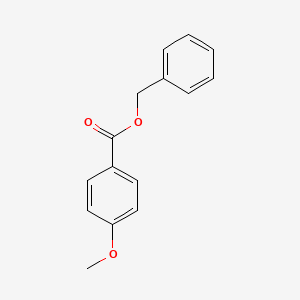
![Phenol, 2,2'-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-](/img/structure/B14496064.png)


